N-(4-acetylphenyl)-4-cyanobenzamide
Description
Structural Classification within Organic Chemistry
From a structural standpoint, N-(4-acetylphenyl)-4-cyanobenzamide is a multi-functional molecule belonging to several key classes of organic compounds. Its core structure is that of a benzamide (B126) , which is characterized by a benzene (B151609) ring attached to a carbonyl group that is, in turn, bonded to a nitrogen atom.
Specifically, it can be further classified as an aromatic anilide . An anilide is a derivative of aniline (B41778), and in this molecule, the nitrogen of the amide is directly attached to a phenyl ring (the "anil-" part), which also bears an acetyl group. The presence of aromatic rings on both sides of the amide functional group (-C(=O)NH-) is a defining feature. Therefore, it is categorized within amides, aryls, and ketones. bldpharm.com
The molecule comprises three primary components:
A 4-cyanobenzoyl group, which provides the benzamide core and a terminal nitrile group.
An amide linker , which connects the two aromatic rings.
A 4-acetylphenyl group, which is the aniline-derived portion of the molecule.
Significance as a Research Chemical and Synthetic Building Block
This compound is primarily utilized as a research chemical and a synthetic building block. Its availability from commercial suppliers indicates its role as a starting material or intermediate in synthetic chemistry. sigmaaldrich.com
A "building block" in chemistry is a molecule that can be readily incorporated into a larger, more complex structure. nih.gov This approach allows chemists to assemble intricate molecules in a stepwise fashion, similar to using prefabricated units in construction. nih.govmdpi.com The utility of this compound as a building block stems from the reactivity of its distinct functional groups: the acetyl group, the amide, and the nitrile. These sites offer opportunities for a variety of chemical transformations, enabling the synthesis of more elaborate molecules.
Contextualization within Benzamide and Nitrile-Containing Chemical Scaffolds
The chemical architecture of this compound places it within two significant families of chemical scaffolds: benzamides and nitriles.
Benzamide derivatives are a well-established class of compounds with a wide range of applications, particularly in medicinal chemistry. Numerous N-substituted benzamide derivatives have been synthesized and evaluated for potential biological activities, including as antitumor agents. researchgate.net The benzamide framework serves as a versatile scaffold that can be modified to interact with various biological targets. researchgate.net
The nitrile group (-C≡N) , also known as a cyano group, is a valuable functional group in organic synthesis. The ability of the cyano group to be transformed into other nitrogen-containing functionalities makes it a key building block for the assembly of various azaheterocyclic scaffolds. researchgate.net For instance, the cyanamide (B42294) unit is recognized as a precursor for creating urea (B33335) and guanidine (B92328) structures in multicomponent reactions. researchgate.net The presence of the nitrile in this compound therefore provides a reactive handle for constructing complex nitrogen-containing ring systems.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRZCNWKJODHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Acetylphenyl 4 Cyanobenzamide and Analogues
Established Synthetic Routes for Benzamide (B126) Formation
The formation of the benzamide linkage is a fundamental transformation in organic synthesis. Several reliable methods have been established for this purpose.
Amide bonds are frequently synthesized by the coupling of a carboxylic acid and an amine. luxembourg-bio.com This process typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.comucl.ac.uk Among the most common activating agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). luxembourg-bio.combath.ac.uk
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. luxembourg-bio.com For the synthesis of N-(4-acetylphenyl)-4-cyanobenzamide, this would involve the reaction of 4-cyanobenzoic acid with 4-aminoacetophenone in the presence of a carbodiimide reagent. The efficiency of these reactions can be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt), which can minimize side reactions and improve yields. researchgate.net
A variety of solvents can be used for these reactions, with dipolar aprotic solvents like N,N-dimethylformamide (DMF) and chlorinated solvents such as dichloromethane (B109758) (DCM) being common choices. ucl.ac.ukbath.ac.uk
Table 1: Common Carbodiimide Coupling Reagents
| Reagent | Full Name | Byproduct |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
Alternative routes to benzamides involve transformations of aromatic nitriles. For instance, the partial hydrolysis of an aromatic nitrile can yield a primary benzamide. nih.gov Another approach involves the reaction of benzoyl isothiocyanate with various nucleophiles. For example, a multi-step synthesis starting from benzoyl isothiocyanate and malononitrile, followed by alkylation and subsequent reaction with hydrazine (B178648), can lead to the formation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. acs.org
Furthermore, direct carboxamidation of arenes can be achieved using reagents like cyanoguanidine in the presence of a Brønsted superacid, which suggests the involvement of a superelectrophilic intermediate. nih.gov This method allows for the direct conversion of aromatic compounds to their corresponding benzamide derivatives. nih.gov Additionally, a vapor-phase process has been described for preparing aniline (B41778) from benzamide using a rhodium catalyst. google.com
Advanced Synthetic Strategies for Structurally Related Compounds
The synthesis of analogues of this compound often requires more sophisticated synthetic methodologies to construct complex molecular architectures.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uniurb.itrsc.org The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds, which can be key substructures in analogues of this compound. wikipedia.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org
The general catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgyoutube.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. youtube.comorganic-chemistry.org This methodology has been successfully applied in the large-scale synthesis of pharmaceuticals. acs.org
Oxidative cascade reactions offer an efficient way to build complex heterocyclic structures in a single operation. rsc.org For example, a metal-free oxidative procedure has been developed for the synthesis of benzamides from styrenes and amines. rsc.org Another innovative approach involves the redox cyclization of amides and sulfonamides using nitrous oxide to directly synthesize heterocycles. organic-chemistry.org This method utilizes directed ortho-metalation followed by an N2O-mediated intramolecular coupling. organic-chemistry.org
Electrophilic cyclization of 2-(1-alkynyl)benzamides provides a route to cyclic imidates. nih.gov This transformation proceeds via the attack of the amide oxygen onto the alkyne, which is activated by an electrophile. nih.gov Furthermore, transition metals can catalyze multicomponent reactions to form a variety of nitrogen-containing heterocycles. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been employed in the coupling of amides with other unsaturated partners. nih.gov Cascade C-N coupling reactions, mediated by a single palladium catalyst, have also been used for the regioselective synthesis of benzimidazolones. acs.org
Analytical Characterization Techniques for Synthetic Products
The unambiguous identification and purity assessment of synthesized compounds like this compound are crucial. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. orientjchem.orgnih.gov ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. orientjchem.orgrsc.org For this compound, specific chemical shifts and coupling patterns would confirm the presence of the acetyl group, the cyanobenzamide moiety, and the substitution pattern on the aromatic rings.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.govnist.gov Key vibrational frequencies for this compound would include the characteristic stretching vibrations of the amide N-H and C=O groups, the C≡N stretch of the nitrile, and the C=O stretch of the ketone.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net The molecular ion peak in the mass spectrum of this compound would confirm its molecular formula.
Table 2: Key Analytical Data for Benzamide and Related Structures
| Technique | Key Observables for Benzamide Structures |
|---|---|
| ¹H NMR | Signals for aromatic protons, amide N-H proton. orientjchem.orgrsc.org |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons. orientjchem.orgrsc.org |
| IR Spectroscopy | N-H and C=O stretching bands of the amide group. nist.govnist.gov |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern including loss of NH₂. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are instrumental in the characterization of this compound and its analogues.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their neighboring atoms. For a related compound, N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659), the ¹H NMR spectrum was recorded, and the chemical shifts of the protons were analyzed to confirm its structure. nih.gov In general, for aromatic compounds like this compound, the protons on the benzene (B151609) rings will appear as multiplets or doublets in the downfield region of the spectrum (typically between 7 and 9 ppm). The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region (around 2.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For N-((4-acetylphenyl)carbamothioyl) pivalamide, the ¹³C NMR spectrum was also used for its characterization. nih.gov For this compound, one would expect to see signals for the carbonyl carbon of the amide and the acetyl group, the nitrile carbon, and the various aromatic carbons.
A study on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides demonstrated the use of ¹H and ¹³C NMR to assign the chemical shifts of the protons and carbons in the two benzene rings. researchgate.net The incremental shifts due to different substituents were calculated and compared with the observed chemical shifts to validate the structures. researchgate.net
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (cyanobenzoyl ring) | 7.8 - 8.2 | Multiplet |
| Aromatic Protons (acetylphenyl ring) | 7.7 - 8.0 | Multiplet |
| Amide Proton (NH) | 8.5 - 9.5 | Singlet (broad) |
| Methyl Protons (COCH₃) | 2.5 - 2.7 | Singlet |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O, amide) | 165 - 170 |
| Carbonyl Carbon (C=O, acetyl) | 195 - 200 |
| Nitrile Carbon (C≡N) | 115 - 120 |
| Aromatic Carbons | 118 - 145 |
| Methyl Carbon (COCH₃) | 25 - 30 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to determine the purity of a compound and to separate it from any impurities. In the context of synthesizing this compound, HPLC would be employed to ensure the final product meets a high standard of purity.
A typical HPLC system for analyzing non-polar to moderately polar compounds like this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance.
For instance, in the analysis of related biphenyl (B1667301) derivatives such as 4-aminobiphenyl (B23562) and 4-nitrobiphenyl, HPLC with UV spectrophotometric detection has been utilized. researchgate.net The choice of mobile phase composition and flow rate is optimized to achieve good separation of the target compound from any starting materials, byproducts, or degradation products. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. In a study of N-(4-aminophenyl) acetamide, mass spectrometry was used to confirm the identity of the synthesized compound, with the molecular ion peak being a key piece of evidence. researchgate.net The fragmentation pattern can also be informative; for example, cleavage of the amide bond or loss of the acetyl group would result in characteristic fragment ions.
Derivatization Strategies and Analog Design Based on the N 4 Acetylphenyl 4 Cyanobenzamide Scaffold
Modifications of the Acetyl Phenyl Moiety
The acetyl phenyl portion of N-(4-acetylphenyl)-4-cyanobenzamide offers a reactive carbonyl group and an aromatic ring, both of which are amenable to a variety of chemical transformations.
Reduction of the Carbonyl Functionality
The ketone group in the acetyl phenyl moiety could theoretically be reduced to a secondary alcohol, yielding N-(4-(1-hydroxyethyl)phenyl)-4-cyanobenzamide. This transformation is a common procedure in organic synthesis. While no specific studies on the reduction of this compound have been found, related research on other aromatic ketones suggests that various reducing agents could be employed. For instance, sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and selective reagent for the reduction of ketones.
Introduction of Diverse Substituents
The aromatic ring of the acetyl phenyl moiety could potentially be modified through electrophilic aromatic substitution reactions to introduce a variety of substituents. However, the existing amide and acetyl groups would influence the position and feasibility of such substitutions. The directing effects of these groups would need to be considered in any synthetic strategy. There is currently no published research detailing the introduction of substituents onto the acetyl phenyl ring of this specific compound.
Transformations of the Cyano Group
The cyano group on the benzamide (B126) portion of the molecule is a versatile functional group that can be converted into several other nitrogen-containing moieties.
Hydrolysis to Carboxamide Derivatives
The hydrolysis of a nitrile, such as the cyano group in this compound, can lead to the formation of a primary amide (carboxamide). This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. In a related context, the hydrolysis of nitriles to primary amides has been demonstrated under mild alkaline conditions, which could potentially be applied to this scaffold. However, controlling the reaction to stop at the amide stage without further hydrolysis to the carboxylic acid can be challenging. Specific conditions for the selective hydrolysis of the cyano group in this compound to the corresponding carboxamide have not been reported.
Conversion to Other Nitrogen-Containing Functional Groups
The cyano group can serve as a precursor for various other nitrogen-containing functional groups. One common transformation is the conversion of a nitrile to a tetrazole ring, a structure of interest in medicinal chemistry. This can be achieved through a [2+3] cycloaddition reaction with an azide (B81097), often using reagents like sodium azide in the presence of a Lewis acid. While this is a well-established reaction for aromatic nitriles, its application to this compound has not been specifically documented.
Conjugation with Macrocyclic Systems (e.g., Porphyrin Derivatives)
The conjugation of molecules like this compound to macrocyclic systems such as porphyrins can be envisioned through various synthetic strategies. For instance, if one of the functional groups on the scaffold were modified to an appropriate reactive handle (e.g., an amino or carboxyl group), it could be coupled to a porphyrin derivative. Porphyrin conjugates are of interest in fields like photodynamic therapy. However, there are no published examples of this compound being conjugated to a porphyrin or any other macrocyclic system.
Incorporation into Polycyclic and Bridged Architectures (e.g., Oxabispidine Derivatives)
The incorporation of rigid, three-dimensional structures like polycyclic and bridged architectures is a recognized strategy in drug design to constrain the conformation of a molecule. This can lead to enhanced binding affinity and selectivity for a biological target. Oxabispidine (3,7-dioxa-9-azabicyclo[3.3.1]nonane) and its derivatives are examples of such bridged systems that can introduce favorable physicochemical properties.
However, a review of the scientific literature did not yield specific examples of the this compound scaffold being directly incorporated into oxabispidine or similar bridged polycyclic architectures. Synthetic routes to these complex frameworks are often intricate and tailored to specific core structures. nih.gov While methods exist for creating bridged lactams via transannular cyclization, their application to a pre-existing, highly functionalized scaffold like this compound has not been documented. nih.gov The development of a synthetic pathway to merge this specific benzamide with an oxabispidine core would represent a novel area of chemical exploration.
Synthesis of Sulfonamide and Pyrazole-Containing Analogues
The replacement or modification of existing functional groups with bioisosteres is a fundamental tactic in medicinal chemistry. Sulfonamides and pyrazoles are well-established pharmacophores found in numerous therapeutic agents. dergipark.org.tr Their synthesis from the this compound core represents a promising avenue for developing new analogues.
The amide bond in this compound can be replaced with a sulfonamide group, which can act as a hydrogen bond donor and acceptor and is generally more resistant to hydrolysis. A common method for synthesizing N-acyl sulfonamides involves the acylation of primary sulfonamides. dergipark.org.tr
A direct approach to creating a sulfonamide analogue involves the reaction of an appropriate amine precursor with a sulfonyl chloride. For instance, the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide has been achieved through the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride. researchgate.net This demonstrates a viable route to analogues where the central amide is replaced by a sulfonamide linker.
Alternatively, a sulfonamide group can be introduced elsewhere on the scaffold. One potential synthetic route could involve coupling a sulfonamide-containing aniline (B41778) with 4-cyanobenzoyl chloride. The synthesis of N-(4-sulfamoylphenyl) benzamide derivatives has been reported using peptide coupling reagents to connect a benzoic acid derivative with 4-aminobenzene-1-sulfonamide. researchgate.net This strategy allows for the retention of the benzamide core while introducing the sulfonamide functionality on the phenyl ring.
Table 1: Representative Synthesis of N-Aryl Sulfonamide Analogues
| Amine Precursor | Sulfonyl Chloride | Resulting Sulfonamide Analogue |
| 4-Aminoacetophenone | 4-Methoxybenzenesulfonyl chloride | N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide |
| 4-Aminoacetophenone | 4-Methylbenzenesulfonyl chloride | N-(4-Acetylphenyl)-4-methylbenzenesulfonamide |
| 4-Aminobenzene-1-sulfonamide | 4-Cyanobenzoyl chloride | N-(4-Sulfamoylphenyl)-4-cyanobenzamide |
Pyrazoles are five-membered heterocyclic rings that are prevalent in many biologically active compounds. acs.org The acetyl group of the this compound scaffold serves as a convenient chemical handle for the construction of a pyrazole (B372694) ring.
A well-established method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). The acetyl group can be elaborated into a 1,3-diketone equivalent, most commonly an α,β-unsaturated ketone (a chalcone). This can be achieved via a Claisen-Schmidt condensation of the this compound with an appropriate aromatic aldehyde. The subsequent cyclization of the resulting chalcone (B49325) intermediate with hydrazine hydrate (B1144303) would yield the desired pyrazole-containing analogue. This approach allows for the introduction of a wide variety of substituents on the newly formed pyrazole ring, depending on the aldehyde used in the initial condensation step.
Another synthetic strategy involves building the pyrazole ring from different precursors and then attaching the benzamide moiety. For example, N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide can be synthesized from N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide and hydrazine hydrate. acs.org This highlights a pathway where a pre-formed benzamide is used to construct a pyrazole ring.
Table 2: Proposed Synthesis of Pyrazole Analogues via Chalcone Intermediate
| Aldehyde (R-CHO) | Chalcone Intermediate | Resulting Pyrazole Analogue |
| Benzaldehyde | N-(4-(3-Phenyl-1-oxoprop-2-en-1-yl)phenyl)-4-cyanobenzamide | N-(4-(5-Phenyl-1H-pyrazol-3-yl)phenyl)-4-cyanobenzamide |
| 4-Chlorobenzaldehyde | N-(4-(3-(4-Chlorophenyl)-1-oxoprop-2-en-1-yl)phenyl)-4-cyanobenzamide | N-(4-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)phenyl)-4-cyanobenzamide |
| 4-Methoxybenzaldehyde | N-(4-(3-(4-Methoxyphenyl)-1-oxoprop-2-en-1-yl)phenyl)-4-cyanobenzamide | N-(4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)phenyl)-4-cyanobenzamide |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Structural Determinants for Molecular Interactions
The molecular architecture of N-(4-acetylphenyl)-4-cyanobenzamide is characterized by several key features that are critical for its biological interactions. The molecule consists of a central benzamide (B126) scaffold linking a 4-acetylphenyl group and a 4-cyanophenyl group.
The amide linkage is a crucial structural element, providing a rigid backbone that orients the two aromatic rings. This linkage also presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are pivotal for anchoring the molecule within the binding site of a biological target.
The 4-cyanophenyl group contains a cyano (-CN) substituent. The linear geometry of the cyano group and its electron-withdrawing nature influence the electronic properties of the phenyl ring. The nitrogen atom of the cyano group can also participate in hydrogen bonding as an acceptor.
Studies on related benzamide derivatives have highlighted the importance of these functional groups in determining biological activity. For instance, in a series of N-substituted aminobenzamide derivatives, the nature and position of substituents on the phenyl rings were found to be critical for their inhibitory activity against the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov
Analysis of Substituent Effects on Biological Activity
The biological activity of this compound can be modulated by altering the substituents on its phenyl rings. While specific studies on this exact molecule are limited, research on analogous compounds provides valuable insights.
For example, in the design of fatty acid amide hydrolase (FAAH) inhibitors based on an O-arylcarbamate scaffold, modifications to the N-portion of the molecule led to significant changes in potency. nih.gov Replacing a cyclohexyl ring with various substituents of different sizes, shapes, and lipophilicity demonstrated that both electronic and steric factors play a crucial role. nih.gov Specifically, the introduction of larger, more lipophilic groups often resulted in enhanced activity. nih.gov
In another study focusing on quinoline-based inhibitors of DNA methyltransferase, the size and nature of aromatic or heterocyclic substituents were found to greatly affect the inhibitory activity. nih.gov Tricyclic moieties tended to decrease activity, whereas bicyclic and single-ring systems were better tolerated. nih.gov This suggests that for this compound, the size and electronic properties of any additional substituents would need to be carefully considered to optimize biological activity.
Furthermore, research on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) has shown that bioisosteric replacement of functional groups can lead to compounds with significant biological activities. mdpi.com This principle could be applied to this compound, where the acetyl or cyano groups could be replaced by other functional groups with similar steric and electronic properties to explore new avenues of biological activity.
A hypothetical analysis of substituent effects on the this compound core is presented in the table below, based on general principles of medicinal chemistry and findings from related studies.
| Substituent Position | Original Group | Hypothetical Substituent | Potential Effect on Activity |
| 4-position of the N-phenyl ring | Acetyl (-COCH3) | Trifluoromethyl (-CF3) | May alter electronic properties and lipophilicity, potentially impacting binding affinity. |
| 4-position of the benzoyl ring | Cyano (-CN) | Nitro (-NO2) | Could enhance electron-withdrawing properties, possibly affecting target interaction. |
| 2 or 3-position of either ring | Hydrogen (-H) | Fluoro (-F) | Introduction of a halogen could create new contact points within a binding site. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
Data Collection: Assembling a dataset of structurally related benzamide derivatives with experimentally determined biological activities (e.g., IC50 values) or properties.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity/property.
Model Validation: Rigorously validating the model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its predictive power.
For instance, a QSAR study on a series of fatty acid amide hydrolase inhibitors successfully used this approach to develop a predictive model that could rationalize the potency of different derivatives. nih.gov
Once a validated QSAR or QSPR model is established, it becomes a powerful tool for the rational design of new compounds. These models can be used to:
Predict the activity of virtual compounds before they are synthesized, saving time and resources.
Guide the selection of substituents to optimize a desired property, such as potency or selectivity.
Design focused compound libraries enriched with potentially active molecules for high-throughput screening.
In the context of this compound, a QSAR model could be used to explore a wide range of virtual modifications to the core structure. For example, it could predict which substituents at various positions on the phenyl rings are most likely to enhance a specific biological activity. This in silico screening approach accelerates the discovery of lead compounds with improved profiles.
Biological Activity and Molecular Mechanisms of N 4 Acetylphenyl 4 Cyanobenzamide and Its Analogs
Enzyme Inhibition and Target Identification Studies
The interaction of N-(4-acetylphenyl)-4-cyanobenzamide and its analogs with various enzymes has been a subject of study, revealing a range of inhibitory activities. These investigations are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a primary strategy for managing conditions like Alzheimer's disease. mdpi.comnih.gov
An analog of the subject compound, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), has demonstrated significant inhibitory activity against both AChE and BChE. nih.gov In studies, this compound showed approximately 85% enzyme inhibition against both cholinesterases. nih.gov The IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity, were determined to be 26.23 µg/mL for AChE and 30.9 µg/mL for BChE. nih.gov Molecular docking studies suggest that these types of compounds may act as non-covalent inhibitors, positioning themselves within the active site of the enzymes. nih.govresearchgate.net
Table 1: Cholinesterase Inhibition by N-((4-acetyl phenyl) carbamothioyl) pivalamide
| Enzyme | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 26.23 | nih.gov |
| Butyrylcholinesterase (BChE) | 30.9 | nih.gov |
Broad-Spectrum Enzyme Screening (e.g., Urease, Alpha Amylase)
Further enzymatic screening has shown that analogs of this compound can interact with other enzymes, such as urease and alpha-amylase. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by urease-producing bacteria. nih.govresearchgate.net Alpha-amylase is involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. mdpi.com
The analog N-((4-acetyl phenyl) carbamothioyl) pivalamide displayed moderate inhibitory effects against these enzymes. nih.gov It achieved 73.8% inhibition against urease and 57.9% against alpha-amylase. nih.gov The corresponding IC₅₀ values were higher than those for cholinesterases, recorded at 91.5 µg/mL for urease and 160.33 µg/mL for alpha-amylase, indicating a less potent interaction compared to its effect on cholinesterases. nih.gov
Table 2: Broad-Spectrum Enzyme Inhibition by N-((4-acetyl phenyl) carbamothioyl) pivalamide
| Enzyme | % Inhibition | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Urease | 73.8% | 91.5 | nih.gov |
| Alpha Amylase | 57.9% | 160.33 | nih.gov |
Sirtuin Modulatory Activity (e.g., SIRT2 Inhibition)
Sirtuins are a class of NAD⁺-dependent protein deacetylases that regulate crucial cellular processes, including metabolism, stress responses, and aging. mdpi.comaging-us.com The isoform SIRT2, in particular, has been identified as a therapeutic target in neurodegenerative diseases and cancer. nih.govmdpi.com
Research into compounds with a similar benzamide (B126) scaffold has revealed potent and selective SIRT2 inhibition. nih.gov Specifically, a study on 3-(benzylsulfonamido)benzamides, which are structural analogs, identified compounds with significant SIRT2 inhibitory activity. nih.gov An acetyl analog within this series, compound 103 , demonstrated an IC₅₀ value of approximately 25 µM against SIRT2. nih.gov The reduction of the acetyl group to a secondary alcohol slightly improved this inhibitory activity. nih.gov These findings suggest that the N-(4-acetylphenyl)benzamide scaffold is a promising framework for developing SIRT2 inhibitors.
Table 3: SIRT2 Inhibition by an Acetyl-Benzamide Analog
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-(benzylsulfonamido)-N-(4-acetylphenyl)benzamide analog (Cmpd 103) | SIRT2 | ~25 | nih.gov |
Potential Modulation of Chaperone Proteins (e.g., HSP90-alpha) and Associated Pathways
Heat shock protein 90 (HSP90) is a molecular chaperone vital for the stability and function of numerous client proteins, many of which are oncogenic. nih.govnih.gov As such, HSP90 has become a significant target in cancer therapy. nih.gov
While direct studies on this compound are limited, research on related amide-containing structures highlights their potential as HSP90 inhibitors. nih.gov For instance, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have been shown to act as potent HSP90 inhibitors. nih.gov The most active of these compounds led to the degradation of key HSP90 client proteins that drive cancer progression, including HER2, EGFR, c-MET, and the kinase AKT. nih.gov This activity was accompanied by an increase in HSP70, a known biomarker of HSP90 inhibition. nih.gov Given the importance of the amide functional group in these interactions, it is plausible that this compound could be investigated for similar modulatory effects on HSP90 and its associated signaling pathways.
Receptor Binding and Signal Transduction Modulation
Beyond direct enzyme inhibition, the structural features of this compound suggest potential interactions with cell surface receptors that are critical for signal transduction.
Investigation of G Protein-Coupled Receptor Interactions (e.g., 5-HT2A Serotonin (B10506) Receptor)
G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors involved in countless physiological processes. nih.govtdl.org The serotonin 2A receptor (5-HT2A), a member of this family, is a key target for drugs treating neuropsychiatric disorders. nih.govmsudenver.edu 5-HT receptors mediate the effects of the neurotransmitter serotonin and are involved in regulating mood, cognition, and appetite. researchgate.net The 5-HT2A receptor, in particular, couples to Gαq proteins to initiate its signaling cascade. msudenver.edu
Currently, there is no direct published evidence linking this compound to the 5-HT2A receptor. However, the development of ligands for GPCRs often involves scaffolds capable of specific hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. The benzamide structure provides a rigid backbone with functional groups (amide, acetyl, cyano) that could potentially engage with receptor residues. Therefore, investigating the binding affinity and functional activity of this compound and its analogs at the 5-HT2A receptor would be a logical step to explore their potential neuromodulatory effects.
Compound Reference Table
Cellular Mechanism Investigations
Effects on Cell Cycle Regulatory Mechanisms
Detailed studies concerning the impact of this compound on cell cycle regulatory mechanisms are not present in the current body of scientific literature. Consequently, there is no available data to report on its potential to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or its influence on the expression and activity of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Cellular Aggregation Processes
Information regarding the ability of this compound to modulate cellular aggregation processes is not documented in published research. Studies investigating its effects on cell-cell adhesion molecules, such as cadherins, or its impact on the formation of multicellular aggregates or spheroids have not been reported.
In vitro Antiproliferative and Cytotoxicity Studies
There is a lack of publicly available data from in vitro studies assessing the antiproliferative and cytotoxic effects of this compound against cancer cell lines. Standard assays, such as the MTT or SRB assays, which are typically used to determine the IC50 (half-maximal inhibitory concentration) values of a compound, have not been reported for this specific chemical entity. Therefore, no data tables of its cytotoxic profile can be provided at this time.
Pre-clinical Efficacy Evaluation in In vivo Models
Assessment of Pharmacodynamic Endpoints in Relevant Animal Models
Consistent with the absence of in vitro data, there are no published pre-clinical studies that have evaluated the in vivo efficacy of this compound in animal models of cancer. As such, there is no information available regarding its pharmacodynamic effects, such as tumor growth inhibition or modulation of target biomarkers in a whole-organism context.
Computational Chemistry and Advanced Molecular Modeling Approaches
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations map the electron distribution and energy levels of molecular orbitals, which are crucial determinants of a molecule's reactivity and stability.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and its propensity to react with electrophiles. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net
For N-(4-acetylphenyl)-4-cyanobenzamide, the HOMO is expected to be localized primarily on the electron-rich N-(4-acetylphenyl) moiety, which contains the amide nitrogen and the acetyl group. The LUMO is likely distributed over the electron-deficient 4-cyanobenzamide (B1359955) portion, particularly the cyano and carbonyl groups. While specific DFT-calculated energy values for this compound are not detailed in the available literature, the table below illustrates typical data obtained from such an analysis.
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -3.0 | Indicates electron-accepting capability |
Note: The values presented are illustrative and represent typical ranges for organic molecules of similar complexity.
Electrostatic Potential and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.
Analysis of the MEP surface is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital in biological systems and crystal packing. arxiv.orgdtic.mil For this compound, the MEP would likely show negative potential (red) around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the cyano group. These sites represent the most probable locations for hydrogen bond acceptance. Conversely, positive potential (blue) would be expected around the amide hydrogen (N-H), making it a primary hydrogen bond donor site.
Table 2: Predicted Electrostatic Potential Regions
| Molecular Region | Expected Electrostatic Potential | Type of Interaction Favored |
|---|---|---|
| Carbonyl Oxygens (C=O) | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Cyano Nitrogen (C≡N) | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Amide Hydrogen (N-H) | Positive (Electron-poor) | Nucleophilic attack, Hydrogen bond donor |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. nih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.
Prediction of Binding Modes and Affinities with Biological Targets
Docking algorithms explore various possible conformations of the ligand within the protein's binding site and score them based on binding energy or affinity. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. While specific docking studies for this compound are not prominently featured in the searched literature, studies on analogous structures provide valuable insights. For instance, the related compound N-((4-acetylphenyl)carbamothioyl)pivalamide was docked against several enzymes, yielding significant binding energies that correlated with in-vitro inhibitory activity. nih.gov It demonstrated binding energies of -7.5 kcal/mol and -7.6 kcal/mol with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively, suggesting strong interactions. nih.gov
Table 3: Example Binding Affinities from a Study on a Related Compound
| Target Protein | Binding Energy (kcal/mol) | Implication |
|---|---|---|
| Acetylcholinesterase (AChE) | -7.5 | Strong predicted binding |
| Butyrylcholinesterase (BChE) | -7.6 | Strong predicted binding |
| α-Amylase | -6.1 | Moderate predicted binding |
Source: Data for N-((4-acetylphenyl)carbamothioyl)pivalamide, a structurally related compound. nih.gov
Elucidation of Specific Molecular Interactions and Hydrogen Bonding Networks
Beyond predicting binding affinity, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. For example, in the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, docking results highlighted specific amino acid residues within the active sites of target enzymes that formed crucial interactions with the ligand. nih.gov Similar analyses for this compound would identify which of its functional groups—the amide, acetyl, and cyano groups—are involved in forming hydrogen bonds or other key contacts within a given protein target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. researchgate.netnih.gov
These simulations can validate the binding poses predicted by docking and assess their stability throughout the simulation. nih.gov MD can reveal important conformational changes that may occur upon ligand binding, which are not captured by rigid docking protocols. researchgate.net Furthermore, MD simulations allow for the calculation of binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. Studies on similar molecules have shown that MD simulations can confirm the stability of a ligand-protein complex through consistent interactions with key residues in the binding site over the simulation period. nih.gov Such an analysis for this compound would be essential to confirm the stability of its predicted binding modes and to understand the dynamics of its interaction with a biological target.
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) and Continuum Solvation Models
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific published studies focusing on the elucidation of reaction mechanisms for this compound using Density Functional Theory (DFT) and continuum solvation models. The subsequent subsections are therefore presented based on general principles of these computational methods, as direct application to the target compound is not documented in available research.
Analysis of Energy Barriers and Transition States in Chemical Transformations
No specific research data exists for the analysis of energy barriers and transition states in chemical transformations involving this compound. In theoretical studies of analogous amide bond formations, DFT is a powerful tool for mapping the potential energy surface of a reaction. This analysis involves locating the structures of reactants, products, and, crucially, the transition states that connect them.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). A higher energy barrier corresponds to a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome it. Computational chemists typically use algorithms to search for the first-order saddle point on the potential energy surface, which corresponds to the transition state. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.
For a hypothetical reaction, such as the synthesis of this compound from 4-aminobenzophenone (B72274) and 4-cyanobenzoyl chloride, one could theoretically calculate the energy barriers for different potential pathways (e.g., direct nucleophilic attack vs. a pathway involving an intermediate). However, such specific data for the title compound is not available.
Investigation of Solvent Effects on Reaction Pathways
There are no published investigations into the specific effects of solvents on the reaction pathways for this compound. The influence of the solvent is a critical factor in chemical reactions and can be modeled computationally using continuum solvation models like the Polarizable Continuum Model (PCM). These models approximate the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule.
By performing DFT calculations with a continuum solvation model, it is possible to determine how the energies of reactants, products, and transition states are stabilized or destabilized by the solvent environment. For instance, polar solvents are known to stabilize charged or highly polar species, including many transition states. This stabilization can lead to a significant reduction in the activation energy barrier, thereby accelerating the reaction rate compared to the gas phase or a non-polar solvent. The magnitude of this effect can be quantified by comparing the calculated energy profiles in different solvents.
Emerging Applications and Interdisciplinary Research
Applications in Materials Science
The ability to modify and enhance the properties of materials at the molecular level is a cornerstone of modern materials science. The functional groups within N-(4-acetylphenyl)-4-cyanobenzamide offer potential avenues for its use in the development of advanced materials.
The functionalization of nanomaterials, such as carbon nanotubes and graphene, is critical for their integration into composite materials. This process can improve their solubility, dispersibility, and interfacial interactions with a host matrix. The aromatic rings of this compound could facilitate non-covalent functionalization of graphitic nanomaterials through π-π stacking interactions. The amide linkage introduces the possibility of hydrogen bonding, which can be a powerful tool for directing the self-assembly of nanomaterials and enhancing the mechanical properties of composites.
| Potential Role of Functional Groups in Nanomaterial Functionalization |
| Aromatic Rings: Mediate π-π stacking with carbon nanomaterials. |
| Amide Group: Participate in hydrogen bonding to improve matrix compatibility. |
| Acetyl and Cyano Groups: Act as sites for further chemical modification or as anchoring points. |
This table outlines the hypothetical roles of the compound's functional groups based on established chemical principles.
Renewable Energy Applications
The quest for sustainable energy sources has spurred significant research into new materials for energy conversion and storage. Organic molecules are playing an increasingly important role in this area, particularly in the field of solar energy.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular sensitizer (B1316253) to absorb light. The design of efficient sensitizers is crucial for the performance of DSSCs. These dyes typically possess a donor-π-acceptor (D-π-A) structure to facilitate charge separation upon photoexcitation.
The this compound molecule contains a cyanobenzamide group, which could function as an electron acceptor and anchoring group to the semiconductor (e.g., TiO₂) surface. The cyano group is a well-known electron-withdrawing group used in many DSSC dyes. For this compound to act as an effective sensitizer, it would likely require modification to include a strong electron-donating group, thereby creating a complete D-π-A architecture.
Anti-Corrosion Properties and Surface Protection
The prevention of corrosion is a major industrial challenge, and organic corrosion inhibitors are widely used to protect metallic surfaces. These inhibitors function by adsorbing onto the metal surface to form a protective film.
Future Research Directions and Translational Perspectives
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of N-(4-acetylphenyl)-4-cyanobenzamide and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. Traditional amide bond formation often involves stoichiometric activating agents and hazardous solvents. Future research should focus on developing catalytic and more sustainable synthetic routes.
One promising approach involves the direct amidation of 4-cyanobenzoic acid and 4-aminoacetophenone. Research into novel catalysts, such as those based on abundant metals or enzymatic systems, could facilitate this transformation under milder conditions, potentially in greener solvents like water or bio-based solvents. Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and energy consumption. ebi.ac.uk
Furthermore, the synthesis of the precursors themselves, 4-cyanobenzoic acid and 4-aminoacetophenone, should be considered. For instance, the synthesis of 4-cyanobiphenyl, a related compound, has been explored using methods that avoid highly toxic reagents like liquid bromine and copper cyanide, which could be adapted for the synthesis of 4-cyanobenzonitrile, a precursor to 4-cyanobenzoic acid. google.com
Table 1: Potential Green Synthetic Approaches for this compound
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |
|---|---|---|
| Direct Amidation | Boronic acid derivatives, enzyme catalysis | Reduced waste, milder reaction conditions |
| Microwave-Assisted Synthesis | N/A | Faster reaction times, lower energy consumption |
Comprehensive Mechanistic Profiling of Biological Activities
The structural motifs within this compound suggest a range of potential biological activities that warrant thorough investigation. The benzamide (B126) scaffold is present in numerous approved drugs with diverse mechanisms of action. mdpi.com Similarly, the cyano group can act as a key pharmacophore, participating in various biological interactions.
Future research should involve extensive in vitro and in silico screening to identify potential biological targets. Based on the activities of related compounds, promising areas of investigation include:
Enzyme Inhibition: Farnesyltransferase is a target for some cyanobenzonitrile derivatives, suggesting that this compound could be explored as a potential anticancer agent. ebi.ac.uknih.gov Additionally, other enzymes like carbonic anhydrases have been shown to be inhibited by related sulfonamide-bearing acetamides, indicating a potential for similar activity. drugbank.com
Anticonvulsant Activity: Phenylacetamide derivatives have demonstrated anticonvulsant properties, making this a plausible area of investigation for this compound. nih.gov
Anti-inflammatory Activity: Some benzamide derivatives have shown promising anti-inflammatory effects with reduced gastrointestinal side effects compared to standard drugs. ebi.ac.uk
A comprehensive mechanistic profiling would involve target identification and validation, followed by detailed studies to elucidate the precise molecular interactions and signaling pathways involved.
Rational Design of Next-Generation Compounds with Enhanced Selectivity and Potency
Once a primary biological activity is identified, the principles of rational drug design can be applied to develop next-generation analogs of this compound with improved properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor. acs.org
Systematic modifications of the core structure can be explored. For example:
Substitution on the Phenyl Rings: Introducing various substituents on either the acetylphenyl or the cyanobenzoyl ring can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for its biological target.
Modification of the Acetyl Group: The acetyl group could be replaced with other functional groups to explore its role in target binding and to potentially improve pharmacokinetic properties.
Alteration of the Amide Linker: The amide bond itself could be modified to create isosteres with altered stability or conformational properties.
Computational modeling and molecular docking studies will be invaluable in predicting the effects of these modifications and guiding the synthetic efforts towards the most promising candidates. nih.gov
Table 2: Illustrative Structure-Activity Relationship (SAR) Data from Related Benzamide Derivatives
| Compound Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Introduction of a trifluoromethyl group on the anilide ring of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Increased anticonvulsant activity in the MES test | nih.gov |
Exploration of Novel Applications in Niche Scientific and Technological Fields
Beyond the realm of medicinal chemistry, the unique chemical features of this compound suggest potential applications in other scientific and technological domains. The aromatic nitrile group is a versatile functional group with applications in materials science and as a precursor in organic synthesis. numberanalytics.comnumberanalytics.com
Future research could explore the following niche applications:
Materials Science: Aromatic nitriles are used in the synthesis of polymers, dyes, and pigments. numberanalytics.comnumberanalytics.com The potential for this compound to act as a monomer or a functional additive in the development of novel materials with specific optical or thermal properties should be investigated. Its rigid structure could impart desirable characteristics to polymers.
Coordination Chemistry: The nitrile and carbonyl groups can act as ligands for metal ions. Research into the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or sensing properties.
Chemical Sensors: The functional groups on the molecule could potentially interact with specific analytes, making it a candidate for the development of chemical sensors. For instance, changes in its spectroscopic properties upon binding to a target molecule could be exploited for detection purposes.
These exploratory studies could open up entirely new avenues for the application of this compound, extending its utility beyond its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
